N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine
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Overview
Description
N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorophenoxy group attached to a phenyl ring, which is further connected to a dimethylpropane-1,3-diamine moiety. The presence of chlorine atoms and the phenoxy group contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine typically involves the reaction of 2,5-dichlorophenol with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy linkage. The resulting intermediate is then reacted with N,N-dimethylpropane-1,3-diamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N’-(1-Methyl-3-Phenyl-2-Propenylidene)Acetohydrazide
- 2-(2,3-Dichlorophenoxy)-N’-(3-Phenyl-2-Propenylidene)Acetohydrazide
- 2-(4-Chlorophenoxy)-N’-(2-Methyl-3-Phenyl-2-Propenylidene)Acetohydrazide
Uniqueness
N~3~-[2-(2,5-Dichlorophenoxy)phenyl]-N~1~,N~1~-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of the dimethylpropane-1,3-diamine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89279-20-9 |
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Molecular Formula |
C17H20Cl2N2O |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-(2,5-dichlorophenoxy)phenyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C17H20Cl2N2O/c1-21(2)11-5-10-20-15-6-3-4-7-16(15)22-17-12-13(18)8-9-14(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3 |
InChI Key |
SPVLTSYQNXASEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC=CC=C1OC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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